molecular formula C13H17NO2 B4191165 1-(3-ethoxypropanoyl)indoline

1-(3-ethoxypropanoyl)indoline

Cat. No. B4191165
M. Wt: 219.28 g/mol
InChI Key: FDWNIUICYHOVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxypropanoyl)indoline, also known as EPI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EPI belongs to the class of indole-based compounds and has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The exact mechanism of action of 1-(3-ethoxypropanoyl)indoline is not fully understood. However, it is believed that 1-(3-ethoxypropanoyl)indoline exerts its therapeutic effects by modulating various signaling pathways in cells. For example, 1-(3-ethoxypropanoyl)indoline has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 1-(3-ethoxypropanoyl)indoline also activates the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
1-(3-ethoxypropanoyl)indoline has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-(3-ethoxypropanoyl)indoline can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. In vivo studies have shown that 1-(3-ethoxypropanoyl)indoline can reduce inflammation and oxidative stress in animal models of disease. However, more studies are needed to determine the exact dose and duration of 1-(3-ethoxypropanoyl)indoline treatment that is required to achieve these effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-ethoxypropanoyl)indoline in lab experiments is that it is a synthetic compound, which means that its purity and potency can be controlled. 1-(3-ethoxypropanoyl)indoline is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 1-(3-ethoxypropanoyl)indoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, the optimal dose and duration of 1-(3-ethoxypropanoyl)indoline treatment may vary depending on the cell type and disease model being studied.

Future Directions

There are several future directions for research on 1-(3-ethoxypropanoyl)indoline. One area of interest is the development of 1-(3-ethoxypropanoyl)indoline analogs that have improved potency and selectivity for specific signaling pathways. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-ethoxypropanoyl)indoline in animal models and humans. Finally, more studies are needed to determine the safety and efficacy of 1-(3-ethoxypropanoyl)indoline in the treatment of human diseases.

Scientific Research Applications

1-(3-ethoxypropanoyl)indoline has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(3-ethoxypropanoyl)indoline also has antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. In addition, 1-(3-ethoxypropanoyl)indoline has been found to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-ethoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-10-8-13(15)14-9-7-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWNIUICYHOVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.